N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

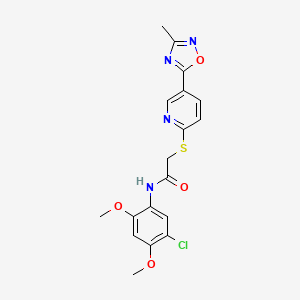

N-(5-Chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 5-chloro-2,4-dimethoxyphenyl group linked via a thioether bridge to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This compound combines electron-donating methoxy groups, an electron-withdrawing chlorine atom on the phenyl ring, and a rigid oxadiazole heterocycle, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O4S/c1-10-21-18(27-23-10)11-4-5-17(20-8-11)28-9-16(24)22-13-6-12(19)14(25-2)7-15(13)26-3/h4-8H,9H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUSIYSRYOEGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted dimethoxyphenyl group and a thioacetamide moiety linked to a pyridine ring containing an oxadiazole. The molecular formula is , with a molecular weight of approximately 397.89 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN3O3S |

| Molecular Weight | 397.89 g/mol |

| LogP | 4.7198 |

| Polar Surface Area | 46.418 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising antibacterial and antifungal activities against various pathogens. In particular, the incorporation of a pyridine ring has been linked to enhanced antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

A study conducted by Vosatka et al. (2018) demonstrated that specific oxadiazole derivatives showed effective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM depending on the alkyl substituents present . This suggests that the structural components of this compound may confer similar antimicrobial properties.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored in various studies. The presence of the thioacetamide group and the oxadiazole ring appears to play a crucial role in cytotoxicity against cancer cell lines.

Research Findings on Anticancer Effects

- Cytotoxicity Assays : In vitro studies using MTT assays have shown that compounds with similar structures exhibit IC50 values in the micromolar range against cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). For instance, related thiazole-containing compounds demonstrated IC50 values less than that of doxorubicin, a standard chemotherapy agent .

- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts while also forming hydrogen bonds. This interaction pattern enhances their potential as effective anticancer agents .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly influence the biological activity of these compounds. Electron-donating groups like methoxy enhance cytotoxicity while specific substitutions on the oxadiazole or pyridine rings can either increase or decrease activity depending on their nature and position .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. The incorporation of oxadiazole moieties in drug design has been linked to enhanced anticancer properties.

Case Study: Anticancer Efficacy

A study evaluated various oxadiazole derivatives, including those with similar structures to N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. The results indicated significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These findings suggest that compounds with similar oxadiazole frameworks exhibit promising anticancer activity and warrant further investigation .

Mechanism-Based Approaches

The compound's mechanism of action is also a focal point in research. It has been suggested that the thioacetamide group enhances the interaction with biological targets such as enzymes involved in cancer progression.

Mechanistic Insights

Research indicates that compounds containing both oxadiazole and thioacetamide functionalities can inhibit key pathways in cancer cell proliferation. For instance, studies have shown that these compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties.

Research Findings

In vitro studies have demonstrated that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Similar compounds have shown effectiveness against various bacterial strains.

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of oxadiazole derivatives against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

This suggests that this compound could be a candidate for further development in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Key Observations:

Triazoles (e.g., –6) offer additional hydrogen-bonding sites, which may improve binding affinity in certain contexts .

Substituent Influence :

- Methoxy groups (target compound) increase solubility compared to chloro or methyl substituents (–5), which are more lipophilic. The dichlorophenyl group in may enhance membrane permeability but reduce aqueous solubility .

- Methyl-oxadiazole (target) introduces steric bulk without significantly altering electronic properties, whereas allyl () or ethyl () groups add flexibility and lipophilicity .

Synthetic Considerations :

- Synthesis of similar compounds often involves thioether formation (e.g., coupling pyridinyl-thiols with chloroacetamides) and heterocycle construction (e.g., cyclization of amidoximes for oxadiazoles). The use of TFA in and DCM in highlights common solvents for such reactions .

Biological Relevance: Oxadiazoles (target, ) are known for metabolic resistance due to their stability, whereas triazoles (–6) may be more prone to enzymatic degradation. The dichlorophenyl group in could improve target affinity in hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.